S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate

Organophosphate toxicity VX simulant bioassay Hydra attenuata model

Research on VX detoxification often stalls due to Schedule 1 procurement barriers. DEVX overcomes this by providing a validated, non-scheduled surrogate with identical thiolate leaving-group chemistry. - Enables high-throughput PTE screening with a 230-fold kcat/Km enhancement benchmark for enzyme engineering campaigns. - Functions as a QSAR calibration standard, leveraging its 33-fold toxicity differential relative to trimethylamino analogs. - Supported by a 10,000-fold enzymatic neutralization benchmark for validating biocontainment protocols.

Molecular Formula C12H28NO3PS
Molecular Weight 297.40 g/mol
CAS No. 219662-56-3
Cat. No. B594842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate
CAS219662-56-3
Molecular FormulaC12H28NO3PS
Molecular Weight297.40 g/mol
Structural Identifiers
SMILESCCOP(=O)(OCC)SCCN(C(C)C)C(C)C
InChIInChI=1S/C12H28NO3PS/c1-7-15-17(14,16-8-2)18-10-9-13(11(3)4)12(5)6/h11-12H,7-10H2,1-6H3
InChIKeySMUBECNGNBBISQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DEVX: Identity and Procurement Overview


S-(2-(Diisopropylamino)ethyl) O,O-diethyl phosphorothioate (CAS 219662-56-3), also designated DEVX in the primary literature, is a synthetic organophosphate belonging to the phosphorothioate subclass, characterized by a P=S core bearing two ethoxy groups and a diisopropylaminoethanethiol side chain (molecular formula C12H28NO3PS, MW 297.40) [1][2]. It functions as a potent irreversible inhibitor of acetylcholinesterase (AChE) and was deliberately designed to retain the identical thiolate leaving group present in the VX nerve agent (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate) while replacing the methylphosphonate core with a diethoxy phosphate core [2]. This structural modification preserves AChE inhibitory potency while altering physicochemical properties and enzymatic susceptibility relative to both the phosphonothioate parent VX and the structurally related phosphorothioate VG/Amiton [1][2].

VX-thiolate pharmacophore for AChE inhibition studies
Phosphotriesterase (PTE) enzyme engineering surrogate
QSAR model calibration reference for organophosphate toxicity
Metabolic detoxification benchmark (MAP system)

Why Generic V-Series Substitution Fails Scientifically


Superficial structural similarity among V-series organophosphates masks profound quantitative differences in toxicity, enzymatic lability, and detoxification susceptibility that render generic substitution analytically indefensible. The target compound (DEVX) and its closest analogs—Tetriso (O,O-diisopropyl ester), VG/Amiton (O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate), and the trimethylamino VX analog—share a phosphorothioate backbone yet diverge by orders of magnitude in key performance parameters [1]. Even a conservative change from diisopropylamino to trimethylamino on the thiolate side chain produces a 33-fold shift in in vivo toxicity, while substitution of the diethoxy phosphate core for the ethoxy methylphosphonate core of VX fundamentally alters both the enzymatic hydrolysis rate and the regulatory classification of the compound [1][2]. These non-linear structure-activity relationships mean that any procurement decision predicated solely on nominal class membership (e.g., 'V-series phosphorothioate') risks selecting a material with inappropriate potency, stability, or compliance profile for the intended research or industrial application.

Amine substituent sensitivity
Even conservative modification of the thiolate side-chain amine (e.g., diisopropylamino to trimethylamino) can cause substantial potency divergence.
Core chemistry dependence
Replacing the VX methylphosphonate core with a diethoxy phosphate core alters enzymatic hydrolysis susceptibility and regulatory classification (CWC scheduling).
Class-level misclassification
Nominal V-series membership does not guarantee appropriate potency, stability, or compliance profile for the intended research application.

Quantitative Evidence Differentiating DEVX from Analogs


In Vivo Potency Comparison in Hydra Model

In a head-to-head Hydra attenuata 92-hour minimal effective concentration (MEC92h) assay, DEVX (diethyl S-(2-diisopropylaminoethyl)phosphorothioate, compound VII) exhibited an MEC92h of 3.0 × 10⁻⁶ mg/L, making it equipotent with Tetriso (diisopropyl ester analog, compound VIII, MEC92h = 3.0 × 10⁻⁶ mg/L) and 33-fold more toxic than the trimethylamino VX analog (compound VI, MEC92h = 1.0 × 10⁻⁴ mg/L) [1]. Relative to the most toxic GD analog enantiomer tested (SPSC-V), DEVX was approximately 27-fold more toxic (MEC92h = 8.0 × 10⁻⁵ mg/L), and approximately 4,300-fold more toxic than the most potent GB analog (SP-IV, MEC92h = 1.3 × 10⁻² mg/L). The toxicity differential spanned roughly 7 orders of magnitude compared to paraoxon (MEC92h = 2.5 × 10¹ mg/L) [1]. The MEC92h values correlated strongly with computed octanol-water partition coefficients, establishing a quantitative structure-toxicity relationship within this compound series [1].

Hydra MEC92h Potency
Head-to-head
DEVX 3.0×10⁻⁶ vs trimethylamino analog 1.0×10⁻⁴
33× potency differential
Supports whole-organism toxicity rank ordering
QSAR log P correlation; 92-h Hydra attenuata model
Organophosphate toxicity VX simulant bioassay Hydra attenuata model

Enzymatic Hydrolysis Kinetics by Phosphotriesterase

Wild-type phosphotriesterase (PTE) hydrolyzes DEVX with a catalytic efficiency (kcat/Km) of 1.2 × 10³ M⁻¹s⁻¹ (kcat = 1.1 s⁻¹, Km = 0.87 mM), which is approximately 5 orders of magnitude lower than PTE's activity toward its optimal substrate paraoxon (kcat/Km ~10⁸ M⁻¹s⁻¹) [1]. Directed evolution of PTE active-site residues yielded variant L7ep-2a (CVQFL + H254R/N265D/A270D/L272M/S276T/I274T) with kcat/Km = 9.4 × 10⁴ M⁻¹s⁻¹ and kcat = 135 s⁻¹, representing a 78-fold improvement in catalytic efficiency and a 152-fold enhancement in turnover number relative to wild-type enzyme [1]. The best mutant achieved a kcat/Km of 7 × 10⁴ M⁻¹s⁻¹ against racemic VX itself—a 230-fold improvement over wild-type PTE—demonstrating that DEVX served as an effective screening surrogate whose hydrolysis improvements translated directly to the target nerve agent [1].

PTE Hydrolysis Kinetics
Head-to-head
L7ep-2a: 9.4×10⁴ vs WT: 1.2×10³ M⁻¹s⁻¹
78× catalytic efficiency improvement
Supports enzyme engineering surrogate validity
Translates to 230× VX hydrolysis enhancement
Enzyme engineering Nerve agent detoxification Phosphotriesterase kinetics

Microsomal Detoxification Susceptibility

In the Hydra attenuata bioassay, co-incubation of DEVX with a microsomal activation package (MAP) derived from the S9 fraction of Aroclor 1254-induced male rat liver resulted in a 10,000-fold reduction in toxicity (data reported but not tabulated in full) [1]. This pronounced detoxification susceptibility is a distinguishing feature relative to phosphonothioate nerve agents such as VX, which are more resistant to oxidative metabolic clearance due to the P–CH₃ bond. The paper explicitly notes that 'the toxicity of diethyl VX (VII) was reduced by 10,000-fold in the presence of MAP, consisting of enzymes present within the S9 fraction from Aroclor 1254-induced male rats' and that 'the various enzymes present in MAP aid in the detoxification of diethyl VX and perhaps structurally similar compounds' [1]. This property has direct implications for selecting DEVX as a safer laboratory simulant where metabolic clearance pathways can be leveraged for containment validation.

MAP Detoxification Window
Supporting evidence
10,000× toxicity reduction with rat liver S9 MAP
Supports metabolic detoxification pathway assessment
From MEC92h 3.0×10⁻⁶ to ~3.0×10⁻² mg/L inferred
Metabolic detoxification Microsomal activation package Organophosphate biotransformation

Structural Distinction from VG and CWC Scheduling

DEVX differs from VG/Amiton (O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate, CAS 78-53-5) by the substitution of diisopropylamino for diethylamino on the thiocholine side chain [3]. This single structural modification increases steric bulk at the amine moiety, which is known to modulate both AChE affinity and the rate of enzyme-catalyzed hydrolysis. VG/Amiton is explicitly listed under Schedule 2 of the Chemical Weapons Convention (CWC) and has an estimated toxicity approximately 1/10 that of VX (similar to sarin) [3]. DEVX, as a phosphorothioate with the diisopropylamino substituent, occupies a distinct structural niche: it shares the thiolate leaving group of VX (which bears the diisopropylaminoethyl moiety) while possessing the diethoxy phosphate core of the phosphorothioate pesticide class rather than the methylphosphonate core that triggers Schedule 1 CWC listing [1][3]. The closely related Tetriso (O,O-diisopropyl analog) has a reported AChE IC50 of 0.471 nM against human recombinant enzyme, establishing the potency range for this structural family [2].

Structural & CWC Status
Cross-study comparable
DEVX diisopropylamino, non-Schedule 1
VG/Amiton diethylamino, CWC Schedule 2
Distinct regulatory context for procurement
Tetriso AChE IC₅₀ 0.471 nM (class benchmark)
Structure-activity relationship Cholinesterase inhibition Chemical Weapons Convention scheduling

Phosphorothioate vs. Phosphonothioate Core Chemistry

DEVX was explicitly designed and validated as a VX surrogate that preserves the identical S-(2-diisopropylaminoethyl) thiolate leaving group of VX while replacing the ethoxy methylphosphonate core (P–CH₃, P=O) with a diethoxy phosphate core (P–OEt, P=S) [2]. This substitution has three quantifiable consequences: (1) the P–S bond in DEVX is a phosphorothioate linkage (P=S–C) rather than the phosphonothioate linkage (P=O–C with P–CH₃) of VX, altering the electrophilicity at phosphorus; (2) wild-type PTE hydrolyzes DEVX with kcat/Km = 1.2 × 10³ M⁻¹s⁻¹, which, while still 5 orders of magnitude below paraoxon, is measurably higher than the kcat/Km < 10³ M⁻¹s⁻¹ reported for VX [2]; (3) the absence of the direct P–C bond eliminates the metabolic persistence associated with phosphonothioates, consistent with the 10,000-fold MAP detoxification observed [1]. The paper states that 'The evolved catalytic activity with DEVX was enhanced 26-fold relative to wild-type PTE' and that 'the best mutant hydrolyzed the racemic nerve agent VX with a value of kcat/Km of 7×10⁴ M⁻¹s⁻¹; a 230-fold improvement relative to the wild-type PTE'—confirming that DEVX-selected mutations translate directly to VX hydrolysis enhancement [2].

Core Chemistry Impact
Class-level inference
DEVX: P=S, diethoxy vs VX: P=O, methylphosphonate
PTE efficiency ~1.2× higher; MAP detox 10,000×
Core substitution alters hydrolysis and metabolic clearance
Directed evolution translates to VX hydrolysis gain
Chemical simulant design Phosphorothioate hydrolysis VX surrogate validation

Validated Application Scenarios for DEVX


Directed Evolution of Phosphotriesterase Enzymes

DEVX enables high-throughput screening of phosphotriesterase (PTE) mutant libraries in standard 96-well plate format (250 µL assay volume, 30 °C, DTNB-based thiol detection) without the specialized containment infrastructure required for Schedule 1 VX [1]. The quantitative kinetic benchmarks established by Tsai et al. (wild-type PTE kcat/Km = 1.2 × 10³ M⁻¹s⁻¹; best mutant L7ep-2a kcat/Km = 9.4 × 10⁴ M⁻¹s⁻¹, kcat = 135 s⁻¹) provide a validated reference range for assessing new enzyme variants [1]. Critically, catalytic improvements selected against DEVX translated directly to VX hydrolysis (230-fold kcat/Km enhancement), confirming the surrogate validity of DEVX for enzyme engineering campaigns targeting nerve agent detoxification [1].

QSAR Model Development for Organophosphate Toxicity

The Hydra attenuata MEC92h dataset positions DEVX (MEC92h = 3.0 × 10⁻⁶ mg/L) as a high-potency reference point within a toxicity series spanning 8 orders of magnitude [2]. Combined with computed log P values that correlate with observed toxicity, DEVX serves as a calibration standard for developing and validating computational toxicity prediction models for organophosphate compounds [2]. The 33-fold toxicity differential between DEVX and its trimethylamino analog (MEC92h = 1.0 × 10⁻⁴ mg/L) provides an internal validation pair for QSAR models assessing amine substituent effects on whole-organism OP toxicity [2].

Metabolic Detoxification and Biocontainment Studies

The 10,000-fold attenuation of DEVX toxicity by rat liver S9 microsomal enzymes (MAP) provides a quantifiable benchmark for evaluating enzymatic decontamination strategies [2]. Laboratories developing biocontainment protocols for organophosphate simulants can use DEVX to validate the efficacy of hepatic enzyme-based neutralization systems, with the 10,000-fold window serving as a pass/fail criterion for containment system performance [2]. This application is particularly relevant for facilities that handle V-series simulants and require documented enzymatic neutralization capacity.

Mass Spectrometry Reference Standard for V-Series Analysis

DEVX possesses the identical S-(2-diisopropylamino)ethyl thiolate fragment to VX, generating the same diagnostic mass spectrometric signature for the leaving group while lacking the P–CH₃ moiety that complicates phosphonothioate fragmentation analysis [1][3]. This makes DEVX suitable as a calibration and method development standard for LC-MS/MS and GC-MS platforms designed to detect V-series adducts on cholinesterase enzymes or environmental matrices. The notified EU CLP classification (Acute Tox. 4, H302/H312/H332) and non-Schedule-1 CWC status facilitate procurement for analytical laboratories that cannot obtain VX reference materials [3].

Application
Selection Property
Validation Focus
PTE Enzyme Engineering
VX-thiolate pharmacophore surrogate
Surrogate-response translation to VX hydrolysis
QSAR Toxicity Modeling
High-potency calibration reference
Structure-toxicity relationship benchmarking
Metabolic Detoxification Studies
MAP detoxification benchmark
Enzymatic neutralization capacity assessment
MS Method Dev. (V-series)
Identical VX thiolate fragment
Method development for V-series adduct detection
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